molecular formula C9H9F3N2O2S B121799 Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 149771-12-0

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B121799
CAS No.: 149771-12-0
M. Wt: 266.24 g/mol
InChI Key: UGTPXLQYOPJVTK-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H9F3N2O2S It is a pyrimidine derivative, characterized by the presence of an ethyl ester group, a methylthio group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as ethyl cyanoacetate and thiourea, under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Esterification: The carboxylic acid group is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylthio group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and function.

Comparison with Similar Compounds

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 2-(methylthio)pyrimidine-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: Lacks the methylthio group, affecting its interaction with biological targets.

    2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ethyl ester.

The presence of both the methylthio and trifluoromethyl groups in this compound makes it unique, providing a balance of lipophilicity and reactivity that is advantageous for various applications.

Biological Activity

Ethyl 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 149771-12-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₉H₉F₃N₂O₂S
  • Molecular Weight : 266.24 g/mol
  • Structure : The compound features a pyrimidine ring substituted with trifluoromethyl and methylthio groups, contributing to its unique biological profile.

1. Inhibition of AP-1 and NF-kappaB

Research indicates that this compound acts as an inhibitor of AP-1 and NF-kappaB mediated transcriptional activation. In a study conducted on Jurkat T cells, various analogues of this compound were synthesized and evaluated for their inhibitory effects on these transcription factors, which are critical in inflammatory responses and cancer progression. The most potent analogue demonstrated significant inhibition, suggesting potential applications in treating inflammatory diseases and cancers associated with these pathways .

2. Antitumor Activity

The compound has shown promising results in antitumor assays. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)26Induction of apoptosis
HeLa (Cervical)14.31Cell cycle arrest and apoptosis
MCF-7 (Breast)8.55Disruption of mitochondrial function

These findings suggest that this compound may be a candidate for further development as an anticancer agent .

The mechanisms underlying the biological activity of this compound include:

  • Transcription Factor Inhibition : By inhibiting AP-1 and NF-kappaB, the compound may reduce the expression of pro-inflammatory cytokines and survival factors in cancer cells.
  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways, leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, contributing to its antitumor effects.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics.

Case Study 2: Inflammatory Disease Model

In an animal model of inflammation, the administration of this compound resulted in reduced swelling and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2S/c1-3-16-7(15)5-4-13-8(17-2)14-6(5)9(10,11)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTPXLQYOPJVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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